3-苯甲酰-8-甲氧基-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

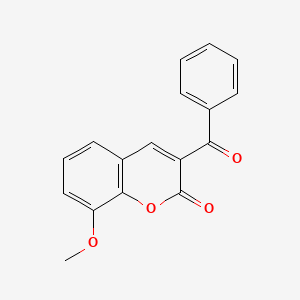

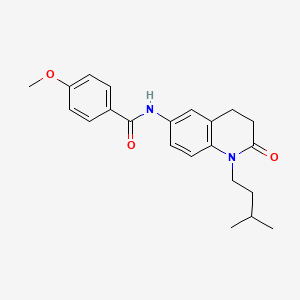

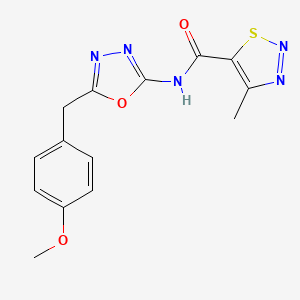

3-benzoyl-8-methoxy-2H-chromen-2-one is a coumarin compound . It is a light yellowish solid with a molecular formula of C20H17NO6 . It has been investigated for its potential as an antileishmanial agent .

Molecular Structure Analysis

The molecular structure of 3-benzoyl-8-methoxy-2H-chromen-2-one consists of a benzoyl group attached to the 3rd position of a 2H-chromen-2-one ring, and a methoxy group attached to the 8th position . The average mass of the molecule is 250.249 Da .Physical And Chemical Properties Analysis

3-benzoyl-8-methoxy-2H-chromen-2-one is a light yellowish solid with a melting point of 143–144 °C . Its IR spectrum shows peaks at 3069 cm-1 (aromatic C–H), 3049 cm-1 (sp2 C–H), 1582 cm-1 (aromatic C=C), 1705 cm-1 (ester C=O), 1682 cm-1 (ketone C=O), 1513 cm-1 (NO2), and 1347 cm-1 (NO2) .科学研究应用

Antileishmanial Agent

The compound has shown promising results in the development of a new and orally effective antileishmanial agent . In vitro assays showed that 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was as active as AMP B mainly in the amastigote form .

Antiviral

Coumarin derivatives, including 3-benzoyl-8-methoxy-2H-chromen-2-one, have been associated with antiviral activities .

Antibacterial

These compounds have also shown antibacterial properties, making them useful in combating bacterial infections .

Antimicrobial

In addition to their antibacterial properties, coumarin derivatives have demonstrated antimicrobial activities .

Anticoagulant

Coumarin derivatives can act as anticoagulants, helping to prevent blood clots .

Anti-inflammatory

These compounds have shown anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Anticancer

Coumarin derivatives have been associated with anticancer activities, making them potential candidates for cancer treatment .

Antioxidant

These compounds have demonstrated antioxidant activities, which can help protect the body from damage caused by harmful molecules known as free radicals .

未来方向

3-benzoyl-8-methoxy-2H-chromen-2-one has shown promising results as an antileishmanial agent . It reduced the H2O2 concentration 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . Thus, it represents a candidate for further studies aiming at new treatments of leishmaniasis .

作用机制

Target of Action

The primary targets of 3-benzoyl-8-methoxy-2H-chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .

Mode of Action

3-benzoyl-8-methoxy-2H-chromen-2-one interacts with these parasites, particularly in their amastigote form . The compound has shown to be as active as AMP B, a known antiparasitic drug .

Biochemical Pathways

The compound affects the production of reactive oxygen species in the parasites . Specifically, 3-benzoyl-8-methoxy-2H-chromen-2-one has been observed to reduce the H2O2 concentration more than the control group in L. amazonensis promastigotes during the lag phase of proliferation .

Pharmacokinetics

infantum chagasi . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of 3-benzoyl-8-methoxy-2H-chromen-2-one’s action include a reduction in the number of amastigotes from L. infantum chagasi to 1.31×10^6 and 4.09×10^4 in the spleen and liver, respectively . This indicates that the compound has a significant leishmanicidal activity.

属性

IUPAC Name |

3-benzoyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMULXKFGESYAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)

![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)

![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)

![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)